Home > Products > Screening Compounds P2295 > (3S,4R)-Tofacitinib
(3S,4R)-Tofacitinib - 1092578-48-7

(3S,4R)-Tofacitinib

Catalog Number: EVT-253481
CAS Number: 1092578-48-7
Molecular Formula: C16H20N6O
Molecular Weight: 312.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tofacitinib(CP-690550 citrate) is a novel inhibitor of JAK3 with IC50 of 1 nM, 20- to 100-fold less potent against JAK2 and JAK1.IC50 value: 1 nM [1]Target: JAK3in vitro: CP-690550 is a specific, orally inhibitor of JAK3, it is 20- to 100-fold less potent for JAK2 and JAK1 with IC50 of 20 nM and 112 nM, respectively. CP-690550 doesn/'t have potent activity against 30 other kinases (all median IC50 > 3000 nM). CP-690,550 inhibits IL-2–induced proliferation with 30-fold greater potency than its effects on GM-CSF–induced proliferation [1]. CP-690550 effectively inhibits a murine mixed lymphocyte reaction (MLR) (IC50 = 91 nM) [2]. CP-690550 potently inhibits IL-4 induced upregulation of CD23 (IC50=57 nM) and class II major histocompatibility complex (MHCII) expression (IC50=71 nM) on murine B cells [3].in vivo: In a murine model of heterotopic heart transplantation (DBA2 donor heart into C57/BL6 host), CP-690550 results in a dose-dependent increase in survival of transplanted hearts.The EC50 (drug concentration in blood at which 50% of mice will maintain their graft for >28 days) to be ~60 ng/mL.CP-690550 prevents rejection of allogeneic kidneys in nonhuman primate (NHPs, macaca fascicularis) (MST of 62 and 83 days for the 50 to 100 ng/ml groups and 200 to 400 ng/ml groups, respectively) [1]. Mice chronically dosed with CP-690550 (1.5-15 mg/kg/day) demonstrates dose and time-dependent alterations in lymphocyte subsets when examined by flow cytometry. The most dramatic change observed is a 96% reduction in splenic NK1.1+TCRb-cell numbers following 21 days of treatment. Delayed-type hypersensitivity (DTH) responses in sensitized mice are reduced in a dose-dependent manner following treatment with CP-690550 (1.87–30 mg/kg, s.c.). Extended survival of neonatal Balb/c hearts implanted into the ear pinna of MHC mismatched C3H/HEN mice is observed with CP-690550 monotherapy (10–30 mg/kg/day), but improved upon combination with cyclosporin (10 mg/kg/day) [2].
Future Directions
  • Detailed In Vitro and In Vivo Studies: To fully characterize its pharmacological properties and therapeutic potential in relevant disease models. [, ]
  • Development of Efficient Synthetic Routes: To facilitate further research and potential clinical development. [, , ]

(3S,4R)-3,4-Dihydroxy-3,4-dihydronaphthalen-1(2H)-ones

Compound Description: (3S,4R)-3,4-Dihydroxy-3,4-dihydronaphthalen-1(2H)-ones represent a class of compounds generated through the biomimetic reduction of specific hydroxynaphthoquinones using NADPH-dependent tetrahydroxynaphthalene reductase (T4HNR) from Magnaporthe grisea. []

Source and Classification

Tofacitinib was initially developed through collaborative efforts between the National Institutes of Health and Pfizer. It is classified as a small molecule drug and falls under the category of investigational and approved drugs. Its chemical formula is C16H20N6OC_{16}H_{20}N_{6}O, with a molar mass of approximately 312.37 g/mol .

Synthesis Analysis

The synthesis of (3S,4R)-Tofacitinib involves several key steps that utilize various organic chemistry techniques. The primary method of synthesis includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through a series of reactions.
  2. Key Reactions:
    • Formation of the Piperidine Ring: A critical step involves the formation of the piperidine ring, which is achieved through cyclization reactions.
    • Amine Coupling: The introduction of the pyrrolopyrimidine moiety occurs via an amine coupling reaction, which connects the piperidine structure to the pyrimidine nucleus.
    • Final Modifications: Subsequent steps include nitrile formation and functional group transformations to achieve the final structure.

The detailed reaction conditions typically involve controlling temperature, pressure, and reaction time to optimize yield and purity. Specific solvents and catalysts may also be employed to facilitate these transformations.

Molecular Structure Analysis

The molecular structure of (3S,4R)-Tofacitinib can be described as follows:

  • IUPAC Name: 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanenitrile.
  • Structural Features:
    • The compound contains a piperidine ring substituted with a pyrrolopyrimidine moiety.
    • It has multiple functional groups including a nitrile group and an amide bond.

The three-dimensional conformation of (3S,4R)-Tofacitinib can be analyzed using computational chemistry methods to predict its interaction with biological targets.

Chemical Reactions Analysis

(3S,4R)-Tofacitinib participates in various chemical reactions primarily related to its mechanism of action as an inhibitor of Janus kinases. Key reactions include:

  1. Inhibition Mechanism: Tofacitinib binds to the ATP-binding site of Janus kinases, preventing phosphorylation of target proteins involved in inflammatory signaling pathways.
  2. Metabolism: The drug undergoes extensive metabolism in the liver predominantly via cytochrome P450 enzymes CYP3A4 and CYP2C19, leading to inactive metabolites that are excreted primarily through urine .
Mechanism of Action

Tofacitinib exerts its therapeutic effects by inhibiting Janus kinases, which are crucial for the signaling pathways that mediate immune responses:

  • JAK-STAT Pathway: By blocking JAK1 and JAK3, tofacitinib disrupts the JAK-STAT signaling cascade that transmits extracellular signals into cellular responses, particularly affecting hematopoiesis and immune cell function.
  • Clinical Impact: This inhibition leads to decreased production of pro-inflammatory cytokines and mediators, thereby alleviating symptoms associated with autoimmune diseases .
Physical and Chemical Properties Analysis

The physical and chemical properties of (3S,4R)-Tofacitinib include:

  • Molecular Weight: Approximately 312.37 g/mol.
  • Solubility: Water solubility is about 0.299 mg/mL.
  • Bioavailability: Oral bioavailability is approximately 74%.
  • Half-life: The elimination half-life is around 3 hours .
  • Chemical Stability: Tofacitinib is stable under normal storage conditions but should be protected from light.
Applications

(3S,4R)-Tofacitinib has several scientific applications:

  1. Therapeutic Uses:
    • Approved for treating moderate to severe rheumatoid arthritis in patients who have had an inadequate response to methotrexate.
    • Investigated for use in treating other autoimmune conditions like psoriatic arthritis and ulcerative colitis.
  2. Research Applications:
    • Studied for potential effects on metabolic processes, including fat conversion from white to brown adipose tissue .

Properties

CAS Number

1092578-48-7

Product Name

(3S,4R)-Tofacitinib

IUPAC Name

3-[(3S,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m1/s1

InChI Key

UJLAWZDWDVHWOW-DGCLKSJQSA-N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Synonyms

3-[(3S,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Isomeric SMILES

C[C@@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.